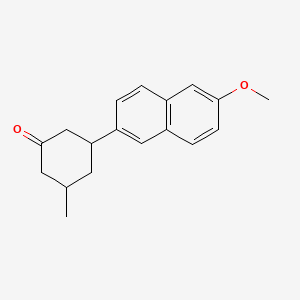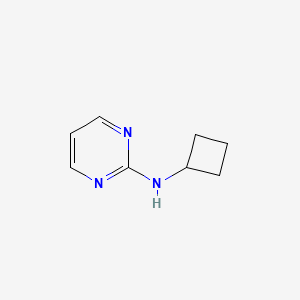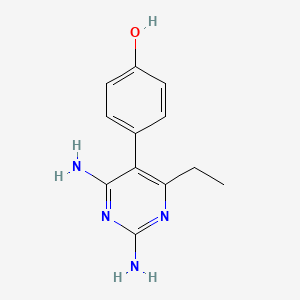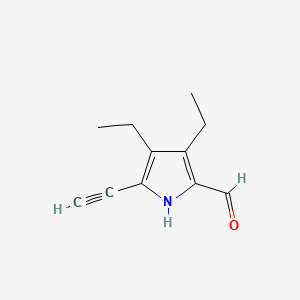![molecular formula C13H22O4S B583214 Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate CAS No. 247078-58-6](/img/structure/B583214.png)
Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of bicyclo[2.2.1]heptane, which is a type of organic compound with a unique fused ring structure . The isopropyl and methanesulfonate groups suggest that this compound could be an ester or a sulfonate ester .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic reactions. For instance, a three-step synthesis of a similar compound, 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, was prepared from camphor derived diamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bicyclic heptane ring and the various substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bicyclic ring and the various functional groups. For example, the methanesulfonate group could potentially be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isopropyl and methanesulfonate groups could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Measurement and Biological Significance of Volatile Sulfur Compounds
Tangerman (2009) explored the biological significance and measurement methods of volatile sulfur compounds, including hydrogen sulfide, methanethiol, and dimethyl sulfide in various biological matrices. The research highlights the biological roles of sulfur volatiles in bad breath, feces, and flatus odor and delves into the controversial role of hydrogen sulfide as a gasotransmitter in healthy tissues (Tangerman, 2009).
C1 Chemistry Synthesis Using Yttrium-Stabilized Zirconia Catalyst
Indarto et al. (2008) reviewed C1 chemistry, focusing on synthesis gas, methane, and carbon dioxide, and their industrial chemical synthesis routes. The study evaluates the challenges of methane-initiated processes and explores the potential of Yttria-Stabilized Zirconia (YSZ) and its combinations with other metals for catalytic purposes, highlighting its application in C1 chemistry reactions (Indarto et al., 2008).
The Role of Methane in Plant Physiology
Li, Wei, and Shen (2019) presented a comprehensive review of methane's biological functions in animals and its emerging role as a potential gaseous signaling molecule in plants. The study discusses methane's biosynthetic and metabolic pathways and its impact on plant stress tolerance, root development, and senescence (Li, Wei, & Shen, 2019).
Potential Health Effects of Occupational Chlorinated Solvent Exposure
Ruder (2006) assessed the health effects of occupational exposure to chlorinated aliphatic solvents, such as methanes, ethanes, and ethenes, including their toxicity and carcinogenicity. The paper reviews toxicology, metabolism, animal, and human studies, highlighting the need for definitive prospective biomarker studies (Ruder, 2006).
Oxidation of Nauseous Sulfur Compounds by Photocatalysis or Photosensitization
Cantau et al. (2007) investigated the photocatalytic treatment of gaseous flow polluted by nauseous sulfur compounds such as methanethiol, dimethylsulfide, and dimethyldisulfide. The study discusses different TiO2-based photocatalytic processes for sulfur compounds oxidation and compares their efficiency, focusing on material poisoning and recycling (Cantau et al., 2007).
Propiedades
IUPAC Name |
propan-2-yl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4S/c1-9(2)17-18(15,16)8-13-6-5-10(7-11(13)14)12(13,3)4/h9-10H,5-8H2,1-4H3/t10-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEESZEDZRHEUOI-ZWNOBZJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OS(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247078-58-6 |
Source


|
| Record name | 247078-58-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)



![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)


![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)



![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)
